6-Hydroxynaloxone-D3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

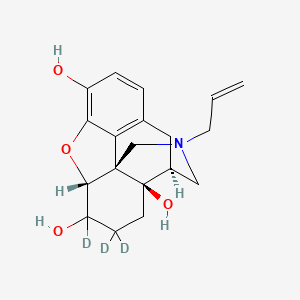

C19H23NO4 |

|---|---|

Poids moléculaire |

332.4 g/mol |

Nom IUPAC |

(1R,5S,13R,17R)-14,15,15-trideuterio-3-prop-2-enyl-12-oxa-3-azapentacyclo[9.6.1.01,13.05,17.07,18]octadeca-7(18),8,10-triene-10,14,17-triol |

InChI |

InChI=1S/C19H23NO4/c1-2-7-20-9-12-8-11-3-4-13(21)16-15(11)18(10-20)17(24-16)14(22)5-6-19(12,18)23/h2-4,12,14,17,21-23H,1,5-10H2/t12-,14?,17-,18-,19+/m0/s1/i5D2,14D |

Clé InChI |

XKIFSERZFRRUQS-GXYWJRJQSA-N |

SMILES isomérique |

[2H]C1(C[C@]2([C@H]3CC4=C5[C@@]2(CN(C3)CC=C)[C@H](C1([2H])O)OC5=C(C=C4)O)O)[2H] |

SMILES canonique |

C=CCN1CC2CC3=C4C(=C(C=C3)O)OC5C4(C1)C2(CCC5O)O |

Origine du produit |

United States |

Foundational & Exploratory

6-Hydroxynaloxone-D3: A Technical Overview of its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive analysis of the chemical properties and structure of 6-Hydroxynaloxone-D3, a deuterated derivative of a key metabolite of the opioid antagonist Naloxone. This document is intended to serve as a technical resource, offering detailed data, experimental insights, and structural visualizations to support research and development activities in the fields of pharmacology and medicinal chemistry.

Core Chemical Properties

6-Hydroxynaloxone is a metabolite of Naloxone, formed by the hydroxylation of the C-6 position of the morphinan (B1239233) skeleton. The introduction of a hydroxyl group creates a new chiral center, resulting in two diastereomers: 6α-hydroxynaloxone and 6β-hydroxynaloxone. The "-D3" designation indicates the presence of three deuterium (B1214612) atoms, most commonly on the allyl group, to serve as an internal standard in analytical studies.

Quantitative Data Summary

The following tables summarize the key chemical identifiers and properties for 6α-Hydroxynaloxone-D3 and 6β-Hydroxynaloxone-D3, based on the properties of their non-deuterated analogs and the addition of three deuterium atoms to the allyl group.

Table 1: Chemical Identification of this compound Isomers

| Identifier | 6α-Hydroxynaloxone-D3 | 6β-Hydroxynaloxone-D3 |

| IUPAC Name | (4R,4aS,6S,7aR,12bS)-4a,9-dihydroxy-3-(prop-2-en-1-yl-d3)-2,3,4,4a,5,6,7,7a-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | (4R,4aS,6R,7aR,12bS)-4a,9-dihydroxy-3-(prop-2-en-1-yl-d3)-2,3,4,4a,5,6,7,7a-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |

| Molecular Formula | C₁₉H₁₈D₃NO₄ | C₁₉H₁₈D₃NO₄ |

| Canonical SMILES | C=C(C([2H])([2H])[2H])N1CC[C@]23c4c5ccc(c4O[C@H]3--INVALID-LINK--C[C@H]2[C@H]1C5)O | C=C(C([2H])([2H])[2H])N1CC[C@]23c4c5ccc(c4O[C@H]3--INVALID-LINK--C[C@H]2[C@H]1C5)O |

Table 2: Physicochemical Properties of this compound Isomers

| Property | 6α-Hydroxynaloxone-D3 | 6β-Hydroxynaloxone-D3 |

| Molecular Weight | 332.41 g/mol | 332.41 g/mol |

| Exact Mass | 332.1849 g/mol | 332.1849 g/mol |

| Hydrogen Bond Donors | 3 | 3 |

| Hydrogen Bond Acceptors | 5 | 5 |

| Rotatable Bonds | 2 | 2 |

Note: The properties listed are calculated based on the presumed structure of the deuterated compound, derived from its non-deuterated analog.

Chemical Structure

The core structure of 6-Hydroxynaloxone consists of a pentacyclic morphinan skeleton. The key structural features include:

-

A hydroxyl group at the C-14 position.

-

A ketone group at the C-6 position in the parent molecule, which is reduced to a hydroxyl group in the metabolite.

-

An N-allyl group , which is the site of deuteration in the D3 variant.

-

A dihydrofuran ring .

The stereochemistry at the C-6 position distinguishes the α and β isomers.

Caption: Key functional groups on the 6-Hydroxynaloxone molecule.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are crucial for its application in research. The following sections outline generalized methodologies that can be adapted for specific experimental needs.

Synthesis of 6β-Hydroxynaloxone

A common method for the stereospecific synthesis of 6β-hydroxynaloxone involves the reduction of naloxone.

Methodology:

-

Dissolution: Naloxone is dissolved in an aqueous alkaline medium.

-

Reduction: A reducing agent, such as formamidinesulfinic acid, is added to the solution.

-

Reaction: The mixture is stirred at a controlled temperature to facilitate the stereospecific reduction of the C-6 ketone to a β-hydroxyl group.

-

Purification: The reaction product is purified using chromatographic techniques, such as column chromatography, to isolate the 6β-hydroxynaloxone.

Caption: Workflow for the synthesis of 6β-Hydroxynaloxone.

Analytical Determination

The quantitative analysis of this compound, particularly in biological matrices, is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Methodology:

-

Sample Preparation: The biological sample (e.g., plasma, urine) is subjected to a sample clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances.

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatograph. A C18 column is commonly used to separate the analyte from other components based on its hydrophobicity.

-

Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The analyte is ionized (typically using electrospray ionization), and specific precursor-to-product ion transitions are monitored for quantification. The deuterated internal standard (this compound) is used to correct for matrix effects and variations in instrument response.

Caption: Analytical workflow for the determination of this compound.

Mechanism of Action and Signaling Pathway

As a derivative of Naloxone, 6-Hydroxynaloxone is expected to act as a competitive antagonist at opioid receptors, with the highest affinity for the μ-opioid receptor.

Signaling Pathway:

Opioid agonists (e.g., morphine, heroin) bind to μ-opioid receptors, which are G-protein coupled receptors (GPCRs). This binding leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. These downstream effects result in the analgesic and euphoric effects of opioids.

6-Hydroxynaloxone, as an antagonist, binds to the μ-opioid receptor but does not activate it. By occupying the receptor's binding site, it prevents opioid agonists from binding and initiating the signaling cascade, thereby reversing or blocking the effects of opioids.

Caption: Opioid receptor signaling and the antagonistic action of 6-Hydroxynaloxone.

This technical guide provides a foundational understanding of this compound. Further experimental studies are necessary to fully elucidate the specific properties and behaviors of its individual stereoisomers.

Synthesis and Isotopic Labeling of 6-Hydroxynaloxone-D3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic labeling of 6-Hydroxynaloxone-D3, a deuterated derivative of a major metabolite of the opioid antagonist naloxone (B1662785). This document details the synthetic pathways, experimental protocols, and analytical characterization necessary for its preparation and analysis, serving as a crucial resource for researchers in drug metabolism, pharmacokinetics, and related fields.

Introduction

Naloxone is a potent opioid receptor antagonist widely used to counter the effects of opioid overdose. Its metabolism in the body leads to several metabolites, with 6-hydroxynaloxone being a significant product resulting from the reduction of the 6-keto group. The stereochemistry of this reduction can lead to two epimers, 6α-hydroxynaloxone and 6β-hydroxynaloxone. Isotopically labeled internal standards are essential for the accurate quantification of drug metabolites in biological matrices by mass spectrometry. This compound, with deuterium (B1214612) atoms incorporated into the N-allyl group, serves as an ideal internal standard for such studies. This guide outlines a feasible synthetic approach to 6β-hydroxynaloxone-D3.

Synthetic Pathway

The synthesis of 6β-Hydroxynaloxone-D3 can be envisioned as a two-stage process:

-

Synthesis of Naloxone-D3: This involves the N-alkylation of noroxymorphone (B159341) with a deuterated allyl bromide (allyl-1,1,2-d3 bromide).

-

Stereospecific Reduction: The subsequent reduction of the 6-keto group of Naloxone-D3 to the desired 6β-hydroxy metabolite.

Synthesis of Naloxone-D3

The initial step is the synthesis of the deuterated N-allyl precursor, Naloxone-D3. This is achieved by reacting noroxymorphone with allyl-1,1,2-d3 bromide in the presence of a suitable base.

Caption: Synthetic route to Naloxone-D3.

Synthesis of 6β-Hydroxynaloxone-D3

The second stage involves the stereospecific reduction of the 6-keto group of the synthesized Naloxone-D3. The use of a specific reducing agent ensures the formation of the desired 6β-epimer.

Caption: Reduction of Naloxone-D3 to 6β-Hydroxynaloxone-D3.

Experimental Protocols

Synthesis of Allyl-1,1,2-d3 Bromide

A plausible method for the synthesis of allyl-1,1,2-d3 bromide involves the reduction of propiolaldehyde with a deuterium source, followed by bromination.

Materials:

-

Propiolaldehyde

-

Deuterium gas (D2)

-

Lindlar's catalyst

-

Triphenylphosphine

-

Carbon tetrabromide

-

Dichloromethane

Procedure:

-

Deuteration of Propiolaldehyde: Propiolaldehyde is subjected to catalytic deuteration using deuterium gas and Lindlar's catalyst to yield acrolein-2,3-d2.

-

Reduction to Allyl-d3 Alcohol: The resulting deuterated acrolein is then reduced to allyl-2,3,3-d3 alcohol using a mild reducing agent.

-

Bromination: The deuterated allyl alcohol is converted to allyl-1,1,2-d3 bromide using a triphenylphosphine/carbon tetrabromide system in dichloromethane.

Synthesis of Naloxone-D3

Materials:

-

Noroxymorphone

-

Allyl-1,1,2-d3 bromide

-

Potassium carbonate (K2CO3)

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve noroxymorphone in anhydrous DMF.

-

Add potassium carbonate to the solution and stir.

-

Add allyl-1,1,2-d3 bromide dropwise to the mixture.

-

Heat the reaction mixture and monitor by TLC until completion.

-

After completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Purify the crude product by column chromatography to obtain Naloxone-D3.

Synthesis of 6β-Hydroxynaloxone-D3

This procedure is adapted from the stereospecific synthesis of the 6β-hydroxy metabolites of naltrexone (B1662487) and naloxone.[1]

Materials:

-

Naloxone-D3

-

Formamidinesulfinic acid

-

Sodium hydroxide (B78521) (NaOH)

-

Water

Procedure:

-

Dissolve Naloxone-D3 in an aqueous alkaline medium (e.g., 1N NaOH).

-

Add formamidinesulfinic acid to the solution.

-

Stir the reaction mixture at room temperature and monitor by HPLC.

-

Upon completion, neutralize the reaction mixture with an appropriate acid.

-

Extract the product with an organic solvent.

-

Purify the crude product by preparative HPLC to isolate 6β-Hydroxynaloxone-D3.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of 6β-Hydroxynaloxone. The yield for the deuterated analog is expected to be similar.

| Parameter | Value | Reference |

| Yield of 6β-Hydroxynaloxone | 40% | [1] |

| Isotopic Enrichment (D3) | >98% | Theoretical |

| Chemical Purity | >98% | Expected |

Analytical Characterization

The synthesized this compound should be characterized by standard analytical techniques to confirm its structure and purity.

Mass Spectrometry (MS)

-

Expected Molecular Ion (M+H)+: m/z corresponding to C19H18D3NO4.

-

Fragmentation Pattern: The mass spectrum is expected to show characteristic fragments of the morphinan (B1239233) core, with a mass shift of +3 amu in fragments containing the N-allyl group compared to the unlabeled standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will be similar to that of unlabeled 6β-hydroxynaloxone, with the notable absence of signals corresponding to the two vinylic protons and the allylic CH proton of the N-allyl group.

-

¹³C NMR: The carbon NMR spectrum will show signals corresponding to the morphinan skeleton. The signals for the carbons in the N-allyl group will be present, but may show altered splitting patterns due to deuterium coupling.

-

²H NMR: The deuterium NMR spectrum will show a characteristic signal for the deuterium atoms on the allyl group.

Metabolic Pathway

Naloxone is metabolized in the liver primarily through glucuronidation and the reduction of the 6-keto group. The formation of 6-hydroxynaloxone is a key metabolic step.

Caption: Major metabolic pathways of Naloxone.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and isotopic labeling of this compound. The detailed protocols and analytical guidance will be invaluable for researchers requiring a high-quality internal standard for the quantitative analysis of this important naloxone metabolite. The successful synthesis of this deuterated analog will facilitate more accurate and reliable pharmacokinetic and drug metabolism studies, ultimately contributing to a better understanding of naloxone's disposition in the body.

References

6-Hydroxynaloxone-D3 certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Hydroxynaloxone-D3, a deuterated analog of 6-Hydroxynaloxone. This document outlines its physicochemical properties, analytical data, and the experimental protocols for its characterization. It is intended to serve as a valuable resource for researchers and professionals engaged in drug development and related scientific fields.

Physicochemical and Analytical Data

The following table summarizes the key quantitative data for this compound. This information is critical for its use as a reference standard in analytical and research applications.

| Parameter | Specification | Method |

| Chemical Name | 17-(Allyl-d3)-4,5α-epoxy-3,14-dihydroxymorphinan-6-one | - |

| Molecular Formula | C₁₉H₁₈D₃NO₄ | Mass Spectrometry |

| Molecular Weight | 330.39 g/mol | Mass Spectrometry |

| Purity (HPLC) | ≥98% | High-Performance Liquid Chromatography |

| Isotopic Enrichment | ≥99% Deuterium (B1214612) | Mass Spectrometry / NMR |

| Appearance | White to off-white solid | Visual Inspection |

| Solubility | Soluble in Methanol (B129727), DMSO | - |

| Storage | -20°C, protect from light | - |

Experimental Protocols

Detailed methodologies for the key experiments performed to certify the quality and purity of this compound are provided below.

High-Performance Liquid Chromatography (HPLC)

Purpose: To determine the purity of this compound.

Instrumentation: A standard HPLC system equipped with a UV detector.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Procedure:

-

A standard solution of this compound is prepared in methanol at a concentration of 1 mg/mL.

-

The HPLC system is equilibrated with the mobile phase.

-

The sample is injected, and the chromatogram is recorded.

-

Purity is calculated based on the area percentage of the principal peak.

Mass Spectrometry (MS)

Purpose: To confirm the molecular weight and isotopic enrichment of this compound.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., ESI).

Procedure:

-

The sample is dissolved in a suitable solvent (e.g., methanol with 0.1% formic acid) and infused into the mass spectrometer.

-

Mass spectra are acquired in positive ion mode.

-

The monoisotopic mass of the protonated molecule [M+H]⁺ is measured and compared with the theoretical mass.

-

The isotopic distribution is analyzed to confirm the level of deuterium incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To confirm the chemical structure and assess isotopic purity.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆).

-

¹H and ¹³C NMR spectra are acquired.

-

The absence or significant reduction of signals corresponding to the protons on the allyl group confirms deuteration.

-

The overall spectral data is compared with the expected structure of 6-Hydroxynaloxone.

Visualizations

The following diagrams illustrate the analytical workflow for the certification of this compound and its interaction with opioid receptors.

Caption: Analytical workflow for this compound characterization.

Caption: this compound antagonism at the μ-opioid receptor.

Naloxone (B1662785) and its metabolites, including 6-hydroxynaloxone, act as competitive antagonists at opioid receptors.[1] They bind to these receptors with high affinity, thereby blocking the effects of opioid agonists like morphine and fentanyl. The primary interaction is with the μ-opioid receptor, which is a key target for analgesia but also mediates the adverse effects of opioids.[2][3] By occupying the receptor binding site, 6-hydroxynaloxone prevents the downstream signaling cascade that is normally initiated by opioid agonists, which involves G-protein activation and subsequent modulation of intracellular pathways.[4] This antagonistic action is crucial for reversing opioid-induced respiratory depression and other central nervous system effects.

References

- 1. Naloxone - Wikipedia [en.wikipedia.org]

- 2. A µ-opioid receptor modulator that works cooperatively with naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A μ-opioid receptor modulator that works cooperatively with naloxone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Receptor binding of [3H]naloxone benzoylhydrazone: a reversible kappa and slowly dissociable mu opiate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 6-Hydroxynaloxone-D3 in Opioid Metabolism Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of 6-Hydroxynaloxone-D3 in advancing our understanding of opioid metabolism. As a deuterated internal standard, this compound is instrumental in the accurate quantification of naloxone's metabolites, providing the precision required for rigorous pharmacokinetic and pharmacodynamic studies. This document provides a comprehensive overview of the relevant metabolic pathways, detailed experimental protocols, and the application of this essential tool in opioid research.

Introduction to Naloxone (B1662785) Metabolism

Naloxone is a potent opioid antagonist widely used to reverse the effects of opioid overdose. Its efficacy and duration of action are significantly influenced by its metabolic fate. The primary route of naloxone metabolism is hepatic, involving both Phase I and Phase II biotransformation reactions.

Phase I Metabolism: The initial metabolic steps involve modifications to the naloxone molecule, primarily through reduction and N-dealkylation. A key Phase I reaction is the reduction of the 6-keto group, which results in the formation of two stereoisomeric metabolites: 6α-naloxol and 6β-naloxol.[1][2]

Phase II Metabolism: Following Phase I reactions, naloxone and its metabolites undergo conjugation, most commonly glucuronidation. The major metabolite found in urine is naloxone-3-glucuronide.[3][4][5]

The pharmacological activity of naloxone's metabolites can differ from the parent compound. For instance, while naloxone acts as an inverse agonist at the µ-opioid receptor, metabolites like 6β-naloxol are considered neutral antagonists. This distinction is crucial for understanding the complete pharmacological profile of naloxone administration.

The Significance of Deuterated Internal Standards

In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), internal standards are essential for achieving accurate and precise results. They are compounds added to samples at a known concentration to correct for variations during sample preparation and analysis.

Stable isotope-labeled internal standards, such as deuterated compounds, are considered the gold standard. A deuterated analog of the analyte, like this compound for the quantification of 6-hydroxynaloxone, is nearly chemically identical to the analyte. This ensures that it behaves similarly during extraction, chromatography, and ionization, thereby providing the most effective normalization. The use of a deuterated internal standard like 6-β-Naloxol D5 is a prime example of this application in research.

Quantitative Analysis of Naloxone Metabolites using this compound

The accurate measurement of naloxone and its metabolites is critical for pharmacokinetic studies. LC-MS/MS is the preferred analytical method due to its high sensitivity and selectivity. The use of a deuterated internal standard like this compound is integral to the validation and reliability of these methods.

Data Presentation: Performance of Analytical Methods

The following tables summarize the performance of validated LC-MS/MS methods for the quantification of naloxone and its metabolites, highlighting the accuracy and precision achieved, which is underpinned by the use of appropriate internal standards.

Table 1: Performance of a Validated LC-MS/MS Method for Naloxone and its Metabolites in Mouse Plasma

| Analyte | Calibration Curve Range (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |

| Naloxone (NLX) | 0.200 - 100 | ≤ 6.5 | ≤ 5.8 | -8.3 to -2.5 | -6.5 to -3.0 |

| 6β-naloxol (NLL) | 0.400 - 200 | ≤ 5.9 | ≤ 5.2 | -7.5 to -2.8 | -5.8 to -3.5 |

| Naloxone-3-glucuronide (NLG) | 0.500 - 250 | ≤ 6.2 | ≤ 5.5 | -8.0 to -3.2 | -6.2 to -4.0 |

%RSD: Relative Standard Deviation; %RE: Relative Error

Experimental Protocols

This section provides detailed methodologies for key experiments in opioid metabolism research involving 6-Hydroxynaloxone.

Synthesis of 6β-naloxol

A stereospecific synthesis of 6β-naloxol can be achieved through the reduction of naloxone.

Materials:

-

Naloxone

-

Formamidinesulfinic acid

-

Aqueous alkaline medium (e.g., sodium hydroxide (B78521) solution)

-

Solvents for extraction and purification (e.g., chloroform, methanol)

Procedure:

-

Dissolve naloxone in an aqueous alkaline medium.

-

Add formamidinesulfinic acid to the solution.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Neutralize the reaction mixture with an appropriate acid.

-

Extract the product with an organic solvent like chloroform.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., chloroform/methanol gradient) to yield pure 6β-naloxol.

-

Characterize the final product using spectral methods such as NMR and mass spectrometry.

The synthesis of the deuterated analog, 6β-naloxol-D3, would involve using a deuterated reducing agent or starting from a deuterated naloxone precursor.

In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol outlines a general procedure for studying the metabolism of naloxone to 6-hydroxynaloxone in vitro.

Materials:

-

Pooled human liver microsomes (HLM)

-

Naloxone

-

This compound (as internal standard)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Magnesium chloride (MgCl2)

-

Acetonitrile (B52724) (for reaction termination)

-

Incubator/shaking water bath (37°C)

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, MgCl2, and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture with HLM at 37°C for 5-10 minutes to equilibrate the temperature.

-

Initiation of Reaction: Add naloxone (substrate) to the pre-incubated mixture to initiate the metabolic reaction.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified period (e.g., 0, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction at each time point by adding ice-cold acetonitrile. The acetonitrile also serves to precipitate the microsomal proteins.

-

Internal Standard Addition: Add a known concentration of this compound to each sample.

-

Sample Processing: Vortex the samples and centrifuge to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis to quantify the formation of 6-hydroxynaloxone.

LC-MS/MS Quantification of 6-hydroxynaloxone in Plasma

This protocol provides a general framework for the quantitative analysis of 6-hydroxynaloxone in plasma samples.

1. Sample Preparation (Protein Precipitation):

- To a 100 µL plasma sample, add 10 µL of this compound internal standard solution (at a known concentration).

- Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

- Vortex the mixture vigorously for 1 minute.

- Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the proteins.

- Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

- Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 5 µm).

- Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

- Flow Rate: 0.5 mL/min.

- Injection Volume: 10 µL.

- Mass Spectrometer: A triple quadrupole mass spectrometer.

- Ionization Mode: Positive electrospray ionization (ESI+).

- Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for 6-hydroxynaloxone and this compound need to be optimized.

Visualizing Metabolic and Analytical Pathways

Diagrams are essential for illustrating complex biological and experimental processes. The following visualizations were created using the DOT language.

Naloxone Metabolism Pathway

Caption: Overview of the primary metabolic pathways of naloxone.

Experimental Workflow for In Vitro Metabolism Study

Caption: Step-by-step workflow for an in vitro naloxone metabolism assay.

Logical Relationship in Quantitative Analysis

Caption: The principle of using an internal standard for accurate quantification.

Conclusion

This compound is an indispensable tool in the field of opioid metabolism research. Its use as a stable isotope-labeled internal standard enables the highly accurate and precise quantification of 6-hydroxynaloxone, a key metabolite of naloxone. The detailed experimental protocols and analytical methodologies presented in this guide provide a framework for researchers to conduct robust studies into the pharmacokinetics of naloxone. A thorough understanding of naloxone's metabolic profile, facilitated by tools like this compound, is essential for optimizing the clinical use of this life-saving drug and for the development of novel opioid antagonists with improved pharmacological properties.

References

The Evolving Narrative of Naloxone: A Technical Guide to the Discovery and Significance of its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naloxone (B1662785), a cornerstone in the management of opioid overdose, has long been considered a pure and rapidly metabolized antagonist with pharmacologically inert byproducts. This in-depth technical guide challenges that long-held belief by delving into the discovery, metabolism, and, most importantly, the emerging significance of its metabolites. While naloxone-3-glucuronide (B1512897) remains the most abundant and largely inactive metabolite, recent evidence has illuminated the potential pharmacological activity of minor metabolites, including those resulting from N-dealkylation, 6-keto reduction, and side-chain oxidation. This guide provides a comprehensive overview of the metabolic pathways, detailed experimental protocols for metabolite analysis, and a summary of the known biological activities of these compounds. Furthermore, it explores the intricate signaling pathways influenced by naloxone and its derivatives, offering a new perspective on its mechanism of action and potential for the development of novel therapeutics.

Discovery and Metabolic Fate of Naloxone

Naloxone was first synthesized in the 1960s and quickly identified as a potent and specific opioid antagonist with a high affinity for the µ-opioid receptor.[1] Its primary clinical utility lies in its ability to rapidly reverse the life-threatening respiratory depression caused by opioid overdose. The short duration of action of naloxone is attributed to its rapid metabolism, primarily in the liver.[2][3]

The metabolic journey of naloxone is multifaceted, involving several key enzymatic transformations that give rise to a range of metabolites. These metabolic pathways are crucial in determining the pharmacokinetic profile and overall pharmacological effect of naloxone.

Major Metabolic Pathway: Glucuronidation

The principal route of naloxone metabolism is glucuronidation, a phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This process involves the conjugation of glucuronic acid to the 3-hydroxyl group of naloxone, forming naloxone-3-glucuronide (N3G) .[4][5] N3G is the most abundant metabolite found in both plasma and urine. The primary enzyme responsible for this transformation in humans is UGT2B7 .

Minor Metabolic Pathways

While glucuronidation dominates, naloxone also undergoes several minor metabolic transformations:

-

N-dealkylation: This process involves the removal of the N-allyl group from naloxone, resulting in the formation of nornaloxone (also known as noroxymorphone). This reaction is catalyzed by cytochrome P450 (CYP) enzymes, with studies indicating the involvement of CYP3A4, CYP2C19, and CYP2C18 .

-

Reduction of the 6-keto group: The ketone group at the 6th position of the morphinan (B1239233) ring can be reduced to a hydroxyl group, yielding 6α- and 6β-naloxol . This reduction is catalyzed by NADPH-dependent cytosolic enzymes.

-

Oxidation of the N-allyl group: More recent research has identified metabolites formed through the oxidation of the N-allyl side chain. This can lead to the formation of an epoxide, Naloxone-(2,3-epoxide) , which can be further hydrolyzed to Naloxone-(2,3-dihydroxypropyl) .

The following diagram illustrates the primary metabolic pathways of naloxone:

Pharmacological Significance of Naloxone Metabolites

For many years, the metabolites of naloxone were considered to be pharmacologically insignificant. However, emerging research has begun to challenge this assumption, revealing that some of these compounds may possess biological activity.

Naloxone-3-glucuronide (N3G)

N3G is generally considered to be inactive as an opioid receptor antagonist. Its high polarity limits its ability to cross the blood-brain barrier. However, some studies have suggested that N3G may have peripheral effects. For instance, it has been shown to antagonize the motility-lowering effect of morphine in the isolated rat colon. This suggests a potential role for N3G in modulating the gastrointestinal side effects of opioids.

Nornaloxone

The pharmacological activity of nornaloxone is less well-defined. As the N-dealkylated metabolite, its structure is identical to noroxymorphone, an opioid agonist. However, the presence of the 14-hydroxyl group, a feature common to opioid antagonists, suggests it may have antagonist properties. Further research is needed to fully characterize its opioid receptor binding affinity and functional activity.

6α- and 6β-Naloxol

The stereoisomers of naloxol have been shown to be significantly less potent as narcotic antagonists compared to the parent compound, naloxone.

N-allyl Group Oxidation Metabolites

Recent and compelling evidence has highlighted the potential significance of metabolites formed from the oxidation of the N-allyl group. In vitro studies have demonstrated that Naloxone-(2,3-epoxide) is a potent µ-opioid receptor antagonist. This finding is particularly noteworthy as it identifies a naloxone metabolite with significant pharmacological activity, potentially contributing to the overall antagonist effect of naloxone or having a prolonged duration of action.

Quantitative Data on Naloxone and its Metabolites

The following tables summarize key quantitative data related to the pharmacokinetics and pharmacological activity of naloxone and its metabolites.

Table 1: Pharmacokinetic Parameters of Naloxone

| Parameter | Value | Species | Reference |

| Half-life (t½) | 64 minutes | Human | |

| Volume of Distribution (Vd) | 200 L | Human | |

| Protein Binding | ~45% | Human | |

| Bioavailability (Intranasal) | 42-47% | Human | |

| Cmax (0.4 mg IM) | 0.876-0.910 ng/mL | Human | |

| Tmax (0.4 mg IM) | 0.25 hours | Human | |

| Cmax (2 mg IV) | 26.2 ng/mL | Human |

Table 2: Opioid Receptor Binding Affinity of Naloxone

| Receptor | Binding Affinity (Ki) | Reference |

| µ-opioid receptor (MOR) | Highest Affinity | |

| δ-opioid receptor (DOR) | Intermediate Affinity | |

| κ-opioid receptor (KOR) | Lowest Affinity |

Table 3: Quantitative Analysis of Naloxone and Nornaloxone in Human Plasma

| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Mean Recovery (%) | Reference |

| Naloxone | 0.025 - 2 | 0.025 | 69.2 | |

| Nornaloxone | 0.5 - 20 | 0.5 | 32.0 |

Experimental Protocols

This section provides detailed methodologies for the analysis of naloxone and its metabolites, as well as a general strategy for the synthesis of nornaloxone.

Analysis of Naloxone and Nornaloxone by HPLC-ESI-MS/MS

This protocol is adapted from Fang et al. (2009).

4.1.1. Sample Preparation (Human Plasma)

-

To 1.0 mL of plasma in a silanized glass tube, add internal standards (Naltrexone-d3 for naloxone and oxymorphone-d3 (B3322412) for nornaloxone).

-

Add 0.1 M phosphate (B84403) buffer (pH 5.9).

-

Perform solid-phase extraction (SPE) using mixed-mode extraction columns.

-

Wash the SPE columns sequentially with deionized water, 0.1 M acetic acid, and methanol.

-

Elute the analytes with 3 mL of a mixture of methylene (B1212753) chloride, isopropanol, and ammonium (B1175870) hydroxide (B78521) (80:20:2, v/v/v).

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 50 µL of 0.1% formic acid in water/acetonitrile (95:5, v/v).

4.1.2. HPLC Conditions

-

HPLC System: Hewlett-Packard 1100 series or equivalent.

-

Column: Appropriate C18 column.

-

Mobile Phase: Gradient elution with a mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.2 mL/min.

-

Injection Volume: 20 µL.

4.1.3. MS/MS Conditions

-

Mass Spectrometer: Triple-stage quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Scan Type: Selected Reaction Monitoring (SRM).

-

Transitions:

-

Naloxone: m/z 328 → 310

-

Naltrexone-d3 (IS): m/z 345 → 327

-

Nornaloxone: m/z 288 → 270

-

Oxymorphone-d3 (IS): m/z 305 → 287

-

-

Capillary Temperature: 250°C.

-

ESI Spray Voltage: 4.5 kV.

The following workflow diagram illustrates the analytical procedure:

General Synthetic Strategy for N-dealkylation of Naloxone to Nornaloxone

The synthesis of nornaloxone from naloxone involves the removal of the N-allyl group. While specific, detailed protocols for this direct conversion are not widely published for laboratory-scale synthesis, the general approach involves N-demethylation strategies that can be adapted. One common method for N-dealkylation of morphinans is the von Braun reaction or the use of chloroformate reagents. A more modern and sustainable approach involves electrochemical N-demethylation, which has been successfully applied to related opioids like oxycodone.

A generalized synthetic scheme is as follows:

-

Protection of hydroxyl groups: The phenolic hydroxyl at position 3 and the hydroxyl at position 14 of naloxone are typically protected to prevent unwanted side reactions.

-

N-dealkylation: The protected naloxone is then subjected to N-dealkylation conditions. This could involve reaction with cyanogen (B1215507) bromide followed by hydrolysis (von Braun reaction) or reaction with an alkyl chloroformate followed by hydrolysis.

-

Deprotection: The protecting groups are removed to yield nornaloxone.

Signaling Pathways

Naloxone exerts its antagonist effects by competitively inhibiting the binding of opioid agonists to opioid receptors, primarily the µ-opioid receptor. This inhibition prevents the downstream signaling cascades that are normally initiated by agonist binding.

Opioid Receptor Signaling

Opioid receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/o). Upon agonist binding, the following signaling events occur:

-

G-protein activation: The Gi/o protein is activated, leading to the dissociation of the Gα and Gβγ subunits.

-

Inhibition of adenylyl cyclase: The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of ion channels:

-

The Gβγ subunit activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron, which reduces neuronal excitability.

-

The Gβγ subunit also inhibits N-type voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.

-

-

Activation of MAPK pathway: Opioid receptor activation can also lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) pathway, which is involved in longer-term cellular changes.

The following diagram illustrates the opioid receptor signaling pathway:

Naloxone's Mechanism of Action

Naloxone, as a competitive antagonist, binds to the opioid receptor but does not activate it. By occupying the receptor's binding site, it prevents opioid agonists from binding and initiating the signaling cascade described above. This blockade effectively reverses the effects of opioids, leading to the restoration of normal neuronal function.

The following diagram illustrates the logical relationship of naloxone's antagonism:

Conclusion and Future Directions

The understanding of naloxone's metabolism is evolving from a simple inactivation process to a more complex interplay of various enzymatic pathways producing a spectrum of metabolites with potentially diverse pharmacological activities. While N3G remains the primary, largely inactive metabolite, the discovery of potent antagonist activity in metabolites like Naloxone-(2,3-epoxide) opens up new avenues for research.

Future research should focus on:

-

Comprehensive Pharmacological Profiling: A thorough characterization of the binding affinities and functional activities of all major and minor naloxone metabolites at all opioid receptor subtypes is warranted.

-

In Vivo Studies: Investigating the in vivo effects of the potentially active metabolites to understand their contribution to the overall pharmacological profile of naloxone.

-

Enzymology and Pharmacogenetics: Further elucidation of the specific enzymes involved in all metabolic pathways and the influence of genetic polymorphisms on naloxone metabolism and response.

-

Therapeutic Potential: Exploring the potential for developing novel opioid antagonists based on the structures of active naloxone metabolites, which may offer improved pharmacokinetic or pharmacodynamic properties.

This in-depth guide provides a solid foundation for researchers and drug development professionals to build upon as we continue to unravel the complex and significant story of naloxone and its metabolites. The insights gained from this research will undoubtedly contribute to the development of safer and more effective treatments for opioid use disorder and overdose.

References

- 1. Naloxone - Wikipedia [en.wikipedia.org]

- 2. Clinical Pharmacokinetics and Pharmacodynamics of Naloxone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of naloxone in rats and in man: basis for its potency and short duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Naloxone | C19H21NO4 | CID 5284596 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Physical and Chemical Properties of Naloxone and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical, chemical, and pharmacological properties of naloxone (B1662785) and its key derivatives. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and insights into the structure-activity relationships of these vital opioid antagonists.

Introduction

Naloxone is a potent and selective opioid receptor antagonist that has been a cornerstone in the management of opioid overdose for decades. Its ability to rapidly reverse the life-threatening respiratory depression caused by opioids has saved countless lives. The development of naloxone and its derivatives has been driven by the need for compounds with varied pharmacokinetic and pharmacodynamic profiles to address different clinical scenarios, including addiction treatment and the mitigation of opioid-induced side effects.

This guide delves into the fundamental properties of naloxone and its structurally related derivatives, including naltrexone (B1662487), nalmefene, and nalorphine. By understanding their physicochemical characteristics, synthesis, and interactions with opioid receptors, researchers can better design and develop novel therapeutics with improved efficacy and safety profiles.

Physical and Chemical Properties

The physical and chemical properties of naloxone and its derivatives are critical determinants of their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their formulation characteristics. Key properties are summarized in the tables below.

Table 1: Physical and Chemical Properties of Naloxone and Its Derivatives

| Property | Naloxone | Naltrexone | Nalmefene | Nalorphine |

| Molecular Formula | C₁₉H₂₁NO₄ | C₂₀H₂₃NO₄ | C₂₁H₂₅NO₃ | C₁₉H₂₁NO₃ |

| Molecular Weight ( g/mol ) | 327.37 | 341.40 | 339.43 | 311.37 |

| Melting Point (°C) | 177 - 184 | 168 - 170 | 188 - 190 | 208 - 209 |

| pKa | ~7.94 | ~8.1 | ~7.6 | ~7.8 |

| LogP | ~2.09 | ~2.94 | ~2.4 | ~2.3 |

| Water Solubility | Slightly soluble | Sparingly soluble | Slightly soluble | Sparingly soluble |

Note: The values presented are approximations and may vary depending on the experimental conditions and salt form.

Table 2: Solubility of Naloxone Hydrochloride

| Solvent | Solubility |

| Water | Soluble[1] |

| Dilute Acids | Soluble[2] |

| Strong Alkali | Soluble[2] |

| Alcohol | Slightly soluble[2] |

| Chloroform (B151607) | Soluble[3] |

| Ether | Practically insoluble |

| Petroleum Ether | Practically insoluble |

Chemical Synthesis

The synthesis of naloxone and its derivatives typically originates from naturally occurring opium alkaloids, such as thebaine or morphine. A common precursor for many of these antagonists is noroxymorphone, which is the N-demethylated form of oxymorphone.

Synthesis of Naloxone and Naltrexone from Noroxymorphone

A general synthetic route involves the N-alkylation of noroxymorphone.

-

Naloxone Synthesis: Noroxymorphone is reacted with allyl bromide in the presence of a base to yield naloxone.

-

Naltrexone Synthesis: Noroxymorphone is reacted with cyclopropylmethyl bromide under basic conditions to produce naltrexone.

Synthesis of Nalmefene from Naltrexone

Nalmefene, which features a 6-methylene group instead of a 6-keto group, is commonly synthesized from naltrexone via the Wittig reaction. This reaction involves the conversion of the ketone to an alkene using a phosphorus ylide.

Experimental Protocols

Characterization of Naloxone and Derivatives

A validated reverse-phase HPLC (RP-HPLC) method is essential for determining the purity of naloxone and its derivatives and for quantifying impurities.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., pH 6.0 ammonium (B1175870) acetate (B1210297) buffer) and an organic solvent like acetonitrile (B52724) (e.g., in a 68:32 v/v ratio).

-

Detection: UV detection is typically performed at a wavelength of 210 nm or 310 nm.

-

Flow Rate: A flow rate of 1.0 mL/min is often employed.

-

Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful tool for confirming the molecular weight and elucidating the fragmentation patterns of naloxone and its derivatives.

-

Ionization: Positive ion mode ESI is typically used.

-

Fragmentation: Collision-induced dissociation (CID) is employed to generate characteristic fragment ions. For naloxone hydrochloride, the singly charged ion [M+H-HCl]⁺ at m/z 328.1541 is observed. The fragmentation patterns can help in identifying and characterizing metabolites and degradation products.

¹H and ¹³C NMR spectroscopy are indispensable for the definitive structural confirmation of naloxone and its derivatives.

-

Solvent: Deuterated solvents such as deuterium (B1214612) oxide (D₂O) or deuterated chloroform (CDCl₃) are used.

-

Analysis: 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to assign all proton and carbon signals unequivocally. The analysis of coupling constants can provide information about the conformation of the molecule in solution.

References

commercial availability of 6-Hydroxynaloxone-D3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Hydroxynaloxone-D3, a deuterated metabolite of the opioid antagonist naloxone (B1662785). This document details its commercial availability, biological significance, and relevant experimental data and protocols.

Commercial Availability

This compound is not commercially available as a stock item from major chemical suppliers. However, custom synthesis is a viable option for researchers requiring this specific deuterated compound. Several companies specialize in the custom synthesis of isotopically labeled compounds, including deuterated metabolites for use as internal standards in analytical studies.

Potential Custom Synthesis Providers:

-

Toronto Research Chemicals (TRC): TRC offers extensive custom synthesis services for stable isotope-labeled analogues, including deuterated compounds.[1][2][3] They have a comprehensive catalog of naloxone-related compounds and the capability to synthesize specific metabolites upon request.[1][2]

-

Clearsynth: Clearsynth provides custom synthesis of complex molecules, including stable isotope-labeled compounds and drug metabolites. Their services cover a wide range of chemical classes and they are equipped for multi-step syntheses.

-

Charles River Laboratories: This organization offers isotopic labeling services, including the custom synthesis of stable isotope-labeled molecules for research and clinical applications.

It is recommended to contact these or similar specialized chemical synthesis companies with the specific requirements for this compound, including the desired isomeric form (6α or 6β) and deuterium (B1214612) labeling pattern, to obtain a quote and lead time for synthesis.

Chemical and Biological Profile

6-Hydroxynaloxone, also known as naloxol, is a primary active metabolite of naloxone. The reduction of the 6-keto group of naloxone results in the formation of two stereoisomers: 6α-naloxol and 6β-naloxol. The deuterated form, this compound, is primarily utilized as an internal standard in mass spectrometry-based bioanalytical methods for the accurate quantification of 6-hydroxynaloxone in biological matrices.

The stereochemistry at the 6-position significantly influences the pharmacological activity of these metabolites. Both isomers act as opioid antagonists, but they exhibit different potencies and receptor binding affinities compared to the parent compound, naloxone.

Quantitative Data

The following tables summarize the available quantitative data for the non-deuterated 6-hydroxynaloxone isomers. This data is essential for understanding their biological activity and potential roles in the overall pharmacological profile of naloxone.

Table 1: Opioid Receptor Binding Affinity

| Compound | Receptor | Ki (nM) | Species | Assay Type |

| Naloxone | µ | 3.9 | Human | [3H]-diprenorphine displacement |

| δ | 95 | Human | [3H]-diprenorphine displacement | |

| κ | 16 | Human | [3H]-diprenorphine displacement | |

| 6α-Naloxol | µ | Approx. same as Naloxone | Not Specified | Not Specified |

| δ | Approx. same as Naloxone | Not Specified | Not Specified |

Table 2: In Vivo Antagonist Potency

| Compound | Agonist Challenged | Effect Measured | ID50 | Species |

| Naloxone | Morphine | Antinociception | 16 µg/kg | Mouse |

| 6β-Naltrexol* | Morphine | Antinociception | 1300 µg/kg | Mouse |

| Naloxone | Morphine | Withdrawal Precipitation (Chronic) | ~30-fold more potent than 6β-naltrexol | Mouse |

| 6α-Naloxol | Morphine | Suppression of Operant Responding | ~5-fold less potent than naloxone (naive) | Not Specified |

| Morphine | Suppression of Operant Responding | ~65-fold less potent than naloxone (pretreated) | Not Specified |

*Note: 6β-naltrexol is the corresponding metabolite of naltrexone (B1662487) and is often used as a surrogate for studying the pharmacology of 6β-hydroxy metabolites of opioid antagonists.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are proprietary to the custom synthesis providers. However, this section provides representative methodologies for key experiments relevant to the study of 6-hydroxynaloxone.

Synthesis of 6-Hydroxynaloxone (Non-deuterated)

A general method for the stereospecific reduction of the 6-keto group of naloxone can be adapted to produce 6α- and 6β-naloxol. The choice of reducing agent and reaction conditions will determine the stereochemical outcome.

Representative Protocol for Stereoselective Reduction:

-

Dissolution: Dissolve naloxone in a suitable solvent system (e.g., aqueous alkaline medium).

-

Reduction: Introduce a stereoselective reducing agent (e.g., formamidinesulfinic acid for 6β-hydroxy epimers).

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: Upon completion, neutralize the reaction mixture and extract the product with an organic solvent. The crude product is then purified using column chromatography to isolate the desired 6-hydroxynaloxone isomer.

-

Characterization: Confirm the structure and stereochemistry of the final product using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of 6-hydroxynaloxone for opioid receptors.

Materials:

-

Cell membranes expressing the opioid receptor of interest (µ, δ, or κ).

-

Radioligand (e.g., [3H]-naloxone or [3H]-diprenorphine).

-

Test compound (6-hydroxynaloxone).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., unlabeled naloxone at a high concentration).

-

Scintillation fluid and counter.

Procedure:

-

Incubation: In a microtiter plate, combine the cell membranes, radioligand, and varying concentrations of the test compound in the assay buffer.

-

Equilibration: Incubate the mixture at a defined temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vitro Functional Assay (cAMP Inhibition)

This assay measures the ability of 6-hydroxynaloxone to antagonize agonist-induced inhibition of adenylyl cyclase, a downstream effector of Gαi/o-coupled opioid receptors.

Materials:

-

Cells expressing the opioid receptor of interest and a reporter system (e.g., cAMP-responsive element).

-

Opioid agonist (e.g., DAMGO for µ-opioid receptor).

-

Test compound (6-hydroxynaloxone).

-

Forskolin (B1673556) (to stimulate adenylyl cyclase).

-

cAMP detection kit.

Procedure:

-

Cell Plating: Plate the cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with varying concentrations of 6-hydroxynaloxone for a defined period.

-

Agonist Stimulation: Add a fixed concentration of the opioid agonist in the presence of forskolin to stimulate cAMP production.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).

-

Data Analysis: Plot the cAMP levels against the concentration of 6-hydroxynaloxone to determine its ability to reverse the agonist-induced inhibition of cAMP production.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic pathway of naloxone and a generalized workflow for assessing the biological activity of its metabolites.

References

6-Hydroxynaloxone-D3: A Technical Guide for Academic Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 6-Hydroxynaloxone-D3, a deuterated analog of a key naloxone (B1662785) metabolite, for its application in academic research. This document outlines its primary use as an internal standard in quantitative bioanalytical assays, details relevant experimental protocols, and illustrates associated biological pathways.

Introduction

6-Hydroxynaloxone is a metabolite of naloxone, a potent opioid receptor antagonist widely used to counter the effects of opioid overdose. The deuterated form, this compound, serves as an invaluable tool in academic and pharmaceutical research, primarily as an internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification of 6-hydroxynaloxone and related compounds in biological matrices. Its stable isotope label ensures that it mimics the analyte's behavior during sample extraction, chromatographic separation, and ionization, thereby providing high accuracy and precision in analytical measurements.

Physicochemical Properties and Synthesis

2.1 Physicochemical Data

While specific experimental data for this compound is not widely published, the properties of the non-deuterated 6-hydroxynaloxone provide a close approximation. The addition of three deuterium (B1214612) atoms increases the molecular weight by approximately 3 Da.

| Property | Value (for 6-Hydroxynaloxone) |

| Molecular Formula | C₁₉H₂₁NO₅ |

| Molecular Weight | 343.37 g/mol |

| Stereoisomers | 6α-hydroxy and 6β-hydroxy |

2.2 Synthesis Pathway

The synthesis of this compound is not extensively detailed in publicly available literature. However, it can be conceptually derived from the synthesis of 6β-hydroxynaloxone. The introduction of the three deuterium atoms would likely be achieved through the use of a deuterated reagent during the synthesis process. A plausible, generalized synthetic workflow is outlined below.

Conceptual synthesis workflow for this compound.

Application in Quantitative Analysis

The primary application of this compound is as an internal standard (IS) in quantitative bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution and similar ionization efficiency of the deuterated standard with the non-deuterated analyte allow for accurate correction of variations that can occur during sample preparation and analysis.

3.1 Mass Spectrometry Data

The successful use of this compound in an LC-MS/MS method requires the determination of its specific mass transitions (precursor and product ions) and optimization of mass spectrometer parameters. As this data is instrument-dependent and not publicly available, it must be determined empirically in the user's laboratory. The table below provides a template for the expected data.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 6-Hydroxynaloxone | To be determined | To be determined | To be determined |

| This compound (IS) | To be determined | To be determined | To be determined |

Note: The precursor ion for this compound will be approximately 3 Da higher than that of 6-Hydroxynaloxone.

Experimental Protocols

The following sections outline a general protocol for the quantification of 6-hydroxynaloxone in a biological matrix (e.g., plasma) using this compound as an internal standard.

4.1 Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting small molecules from plasma samples.

Workflow for sample preparation using protein precipitation.

Methodology:

-

To a 100 µL aliquot of plasma, add a known concentration of this compound internal standard solution.

-

Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the plasma proteins.

-

Vortex the mixture for 1-2 minutes.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

4.2 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following are typical starting conditions for an LC-MS/MS method for the analysis of naloxone and its metabolites. Optimization will be required for specific instrumentation and the 6-hydroxynaloxone analyte.

| Parameter | Recommended Condition |

| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute the analytes, then return to initial conditions for re-equilibration. |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Biological Context: Naloxone Signaling Pathway

Naloxone and its metabolites, including 6-hydroxynaloxone, exert their effects by interacting with opioid receptors. Naloxone is a non-selective, competitive antagonist at mu (µ), kappa (κ), and delta (δ) opioid receptors, with the highest affinity for the µ-opioid receptor. By binding to these receptors, naloxone displaces opioid agonists and blocks their downstream signaling, thereby reversing their physiological effects.

Simplified diagram of naloxone's antagonism at the opioid receptor.

Conclusion

This compound is an essential tool for researchers in pharmacology, toxicology, and drug metabolism. Its use as an internal standard in LC-MS/MS assays enables the accurate and precise quantification of 6-hydroxynaloxone in complex biological samples. While specific analytical parameters for the deuterated compound must be determined empirically, the methodologies and principles outlined in this guide provide a solid foundation for the development and validation of robust bioanalytical methods. The understanding of naloxone's mechanism of action further contextualizes the importance of studying its metabolites in academic and clinical research.

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 6-Hydroxynaloxone-D3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 6-Hydroxynaloxone-D3 in plasma. 6-Hydroxynaloxone is a metabolite of the opioid antagonist naloxone (B1662785), and its deuterated form, this compound, serves as an ideal stable isotope-labeled internal standard for the accurate quantification of the parent metabolite in biological matrices.[1] This method employs a simple protein precipitation for sample preparation and utilizes a reversed-phase C18 column for chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The described method is suitable for pharmacokinetic studies, drug metabolism research, and other applications requiring precise and reliable measurement of 6-Hydroxynaloxone.

Introduction

Naloxone is a potent opioid antagonist widely used to counter the effects of opioid overdose. Its metabolism is a critical aspect of understanding its pharmacokinetic and pharmacodynamic profile. One of its metabolites is 6-hydroxynaloxone. Accurate quantification of this metabolite is essential for a comprehensive understanding of naloxone's disposition in the body. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis using LC-MS/MS due to their ability to compensate for matrix effects and variations in sample processing.[1] This application note provides a detailed protocol for the quantification of this compound, which is intended to be used as an internal standard for the analysis of 6-Hydroxynaloxone.

Experimental

Materials and Reagents

-

This compound (Reference Standard)

-

6-Hydroxynaloxone (for method development and validation)

-

Naloxone and its metabolites reference standards (for specificity testing)

-

LC-MS grade acetonitrile (B52724), methanol (B129727), and water

-

Formic acid (analytical grade)

-

Human plasma (K2-EDTA)

Instrumentation

-

A high-performance liquid chromatography (HPLC) system

-

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column: C18, 50 mm x 2.1 mm, 3 µm particle size

Standard and Sample Preparation

Stock Solutions (1 mg/mL): Prepare individual stock solutions of 6-Hydroxynaloxone and this compound in methanol.

Working Standard Solutions: Prepare serial dilutions of the 6-Hydroxynaloxone stock solution in a 50:50 (v/v) mixture of methanol and water to create calibration standards.

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.

Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the 100 ng/mL this compound internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase conditions (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex to dissolve the residue.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography: A reversed-phase C18 column is used for the separation of the analyte and internal standard. A gradient elution with a mobile phase consisting of acetonitrile and water with 0.1% formic acid is employed.

Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI) mode. Detection is performed using Multiple Reaction Monitoring (MRM).

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the LC-MS/MS method.

Table 1: LC Method Parameters

| Parameter | Value |

| Column | C18, 50 mm x 2.1 mm, 3 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient | 5% B to 95% B over 5 min |

Table 2: MS/MS Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

Table 3: MRM Transitions and Collision Energies

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 6-Hydroxynaloxone | 344.2 | 326.2 | 25 |

| This compound | 347.2 | 329.2 | 25 |

Note: The exact MRM transitions and collision energies should be optimized for the specific instrument used. The precursor ion for 6-Hydroxynaloxone is based on its molecular weight, and the product ion is a plausible fragment resulting from the loss of water. The transitions for the deuterated standard are adjusted accordingly.

Experimental Protocols & Workflows

A detailed experimental workflow is crucial for reproducibility. The following diagram illustrates the key steps in the analytical process.

Signaling Pathways and Logical Relationships

The following diagram illustrates the metabolic relationship between naloxone and 6-hydroxynaloxone, highlighting the role of the deuterated internal standard.

Conclusion

The LC-MS/MS method presented here provides a robust, sensitive, and specific approach for the quantification of this compound. The simple and efficient sample preparation, coupled with the high selectivity of tandem mass spectrometry, makes this method well-suited for high-throughput analysis in various research and development settings. The use of a stable isotope-labeled internal standard ensures the accuracy and precision required for reliable bioanalytical data.

References

Application Note: Solid Phase Extraction (SPE) Protocol for the Quantification of Naloxone and its Metabolites in Biological Matrices

Audience: Researchers, scientists, and drug development professionals.

Introduction

Naloxone (B1662785) is a potent opioid receptor antagonist used to reverse the effects of opioid overdose. The accurate quantification of naloxone and its primary metabolites, including nornaloxone (noroxymorphone) and naloxone-3-glucuronide, in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. Solid Phase Extraction (SPE) is a widely used sample preparation technique that offers efficient cleanup and concentration of these analytes from complex matrices such as plasma and urine, leading to improved analytical sensitivity and accuracy, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The major metabolic pathways for naloxone include N-dealkylation to form nornaloxone and glucuronidation to form naloxone-3-glucuronide.[1] This application note provides a detailed protocol for the extraction of naloxone and its metabolites from biological samples using mixed-mode solid phase extraction.

Experimental Protocols

This section details the necessary materials, reagents, and step-by-step procedures for the solid phase extraction of naloxone and its metabolites from human plasma and urine.

Materials and Reagents

-

SPE Cartridges : Mixed-mode cation exchange cartridges.

-

Reagents :

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Deionized Water

-

0.1 M Phosphate (B84403) Buffer (pH 5.9-6.0)[2][3][4][5]

-

0.1 M Sodium Acetate (B1210297) Buffer (pH 5)

-

Acetic Acid

-

Ammonium Hydroxide (B78521)

-

Isopropanol

-

Dichloromethane

-

β-glucuronidase (for urine samples)

-

Internal Standards (e.g., Naltrexone-d3, Oxymorphone-d3, Naloxone-d5 3-Methyl Ether)

-

Sample Pre-treatment

-

Plasma Samples :

-

To 1.0 mL of plasma, add the internal standard.

-

Vortex the sample for 1 minute.

-

-

Urine Samples (for total naloxone and metabolites) :

-

To 200 µL of urine, add 200 µL of 0.1 M sodium acetate buffer containing β-glucuronidase (5000 units/mL, pH 5).

-

Incubate the mixture at 40°C for 4 hours to achieve enzymatic hydrolysis of the glucuronide conjugates.

-

After incubation, add the internal standard.

-

Dilute the sample with 3 mL of an aqueous pH 6 buffer.

-

Solid Phase Extraction (SPE) Protocol

This protocol is based on the use of a mixed-mode cation exchange SPE cartridge.

-

Conditioning :

-

Condition the SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water, and finally equilibrate with 3 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the cartridge to dry out between steps.

-

-

Sample Loading :

-

Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/minute).

-

-

Washing :

-

Wash the cartridge with 3 mL of deionized water to remove polar interferences.

-

Follow with a wash of 1 mL of 1.0 M acetic acid to remove weakly bound acidic and neutral compounds.

-

Finally, wash with 3 mL of methanol to remove remaining interferences.

-

-

Drying :

-

Dry the SPE cartridge thoroughly under a vacuum for 10 minutes to remove any residual solvent.

-

-

Elution :

-

Elute the analytes from the cartridge with 3 mL of a freshly prepared solution of dichloromethane:isopropanol:ammonium hydroxide (78:20:2 v/v/v). Collect the eluate in a clean collection tube.

-

Post-Elution

-

Evaporation :

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

-

Reconstitution :

-

Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

-

Data Presentation

The following table summarizes quantitative data for the recovery of naloxone and its metabolites using solid phase extraction.

| Analyte | Matrix | SPE Sorbent Type | Average Recovery (%) | Reference |

| Naloxone | Plasma / Urine | Mixed-Mode Cation Exchange | 69.2 | |

| Nornaloxone | Plasma / Urine | Mixed-Mode Cation Exchange | 32.0 | |

| Naloxone | Urine | Strong Cation Exchange (SCX) | ~73 |

Visualizations

Diagram of the Solid Phase Extraction Workflow

The following diagram illustrates the key steps in the solid phase extraction protocol for naloxone and its metabolites.

Caption: Workflow for SPE of naloxone metabolites.

References

- 1. benchchem.com [benchchem.com]

- 2. Determination of naloxone and nornaloxone (noroxymorphone) by high-performance liquid chromatography-electrospray ionization- tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Determination of naloxone and nornaloxone (noroxymorphone) by high-performance liquid chromatography-electrospray ionization- tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]

Application Note and Protocol for the Quantification of Naloxone in Human Plasma using a Deuterated Internal Standard

Disclaimer: This document details a method for the quantification of naloxone (B1662785) in human plasma using Naloxone-D5 as the internal standard. An extensive search for methods utilizing 6-Hydroxynaloxone-D3 did not yield specific application notes or protocols. Naloxone-D5 is a widely accepted and validated deuterated internal standard for this application.

Introduction

Naloxone is a potent opioid antagonist used to reverse the effects of opioid overdose.[1] Accurate and reliable quantification of naloxone in human plasma is essential for pharmacokinetic studies, clinical toxicology, and drug development.[1] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of naloxone in human plasma. The use of a stable isotope-labeled internal standard, Naloxone-D5, ensures high accuracy and precision by compensating for variability during sample preparation and analysis.[2]

Principle

This method utilizes protein precipitation to extract naloxone and the internal standard (Naloxone-D5) from human plasma. The extracted samples are then analyzed by LC-MS/MS. The chromatographic separation is achieved on a C18 reversed-phase column. Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).[3][4] Quantification is based on the ratio of the peak area of naloxone to that of the internal standard.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described LC-MS/MS method for the quantification of naloxone in human plasma.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Parameter | Value | Reference |

| Linear Range | 0.1 - 100 ng/mL | |

| Correlation Coefficient (r²) | ≥0.995 | |